Silane, dichlorodiisobutyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

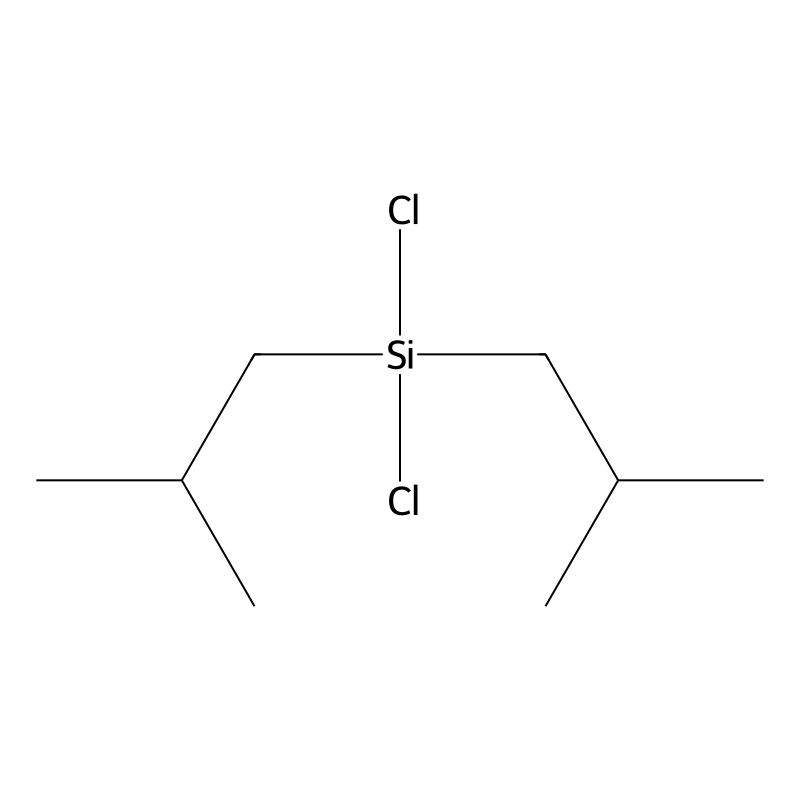

Silane, dichlorodiisobutyl- is a chemical compound that belongs to the family of silanes, which are silicon-hydrogen compounds. Its chemical formula can be represented as . This compound features two isobutyl groups and two chlorine atoms attached to a silicon atom. Silanes, including dichlorodiisobutyl-, are known for their reactivity and versatility in various chemical processes, particularly in the synthesis of organosilicon compounds and polymers.

- Hydrolysis: When exposed to moisture, dichlorodiisobutyl-silane hydrolyzes to form silanol and hydrochloric acid. This reaction is crucial for its application in producing siloxane networks.

- Condensation: The silanol produced from hydrolysis can further condense with other silanols or alkoxysilanes, leading to the formation of siloxane bonds (), which are fundamental in creating silicone polymers .

- Substitution Reactions: The chlorine atoms in dichlorodiisobutyl-silane can be substituted with various nucleophiles, leading to the formation of different organosilicon compounds. For example, reaction with alcohols can yield alkoxysilanes .

Dichlorodiisobutyl-silane can be synthesized through various methods:

- Direct Chlorination: Isobutylene can react with silicon tetrachloride under controlled conditions to yield dichlorodiisobutyl-silane.

- Hydrosilylation: The addition of dichlorodimethylsilane to isobutylene in the presence of a catalyst can produce dichlorodiisobutyl-silane through a hydrosilylation reaction.

- Reduction Reactions: Reduction of corresponding dichloroorganosilanes using reducing agents like lithium aluminum hydride can also yield this compound .

Dichlorodiisobutyl-silane has several applications:

- Silicone Polymer Production: It serves as a precursor in the synthesis of silicone polymers, which are widely used in sealants, adhesives, and coatings due to their thermal stability and flexibility.

- Surface Modification: This compound is utilized for modifying surfaces to enhance hydrophobic properties or improve adhesion characteristics in various materials.

- Chemical Intermediates: It acts as an intermediate in the synthesis of other organosilicon compounds used in electronics and materials science .

Interaction studies involving dichlorodiisobutyl-silane primarily focus on its reactivity with other organic and inorganic compounds. Research indicates that its chlorinated nature allows it to participate in nucleophilic substitution reactions effectively. Additionally, studies have shown that silanes can interact with biological molecules, potentially affecting cellular functions and material properties when used in biomedical applications .

Dichlorodiisobutyl-silane shares similarities with several other silanes but exhibits unique properties due to its specific structure:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dimethyldichlorosilane | Used as a precursor for silicone oils and resins | |

| Trimethylsilane | Highly stable; used in organic synthesis | |

| Dichlorodimethylsilane | Important for producing dimethylpolysiloxanes | |

| Trichlorosilane | Used for producing silanes and silicon-based materials |

Dichlorodiisobutyl-silane is unique due to its branched isobutyl groups, which enhance its steric hindrance compared to linear or less branched silanes, affecting its reactivity and applications .

Quantum Mechanical Modeling of Silicon-Carbon Bonds

The silicon-carbon bonds in dichlorodiisobutylsilane exhibit fundamental differences from carbon-carbon bonds that are readily apparent through quantum mechanical modeling approaches [5]. Carbon-silicon bonds are significantly longer than carbon-carbon bonds, measuring approximately 186 picometers compared to 154 picometers for carbon-carbon bonds [5]. This increased bond length results from silicon's larger atomic radius of 118 picometers compared to carbon's 77 picometers [4].

The bond dissociation energy of silicon-carbon bonds has been calculated at 451 kilojoules per mole, which is substantially weaker than the 607 kilojoules per mole observed for carbon-carbon bonds [5]. This difference arises from the reduced orbital overlap due to the increased internuclear distance in silicon-carbon bonds [4]. The bonding electrons in silicon-carbon bonds are positioned further from the nuclear attractive forces, resulting in weaker bond strength despite silicon possessing ten additional protons compared to carbon [4].

Quantum mechanical calculations reveal that the effective nuclear charge for both carbon and silicon atoms is +4, as the ten additional electrons in silicon's core orbitals provide complete shielding of ten additional protons [4]. This electronic configuration explains why bond strength depends primarily on bond length rather than nuclear charge differences [4]. The carbon-silicon bond exhibits strong polarization toward carbon due to carbon's higher electronegativity of 2.55 compared to silicon's electronegativity of 1.90 [5].

| Property | Silicon-Carbon Bond | Carbon-Carbon Bond |

|---|---|---|

| Bond Length (pm) | 186 [5] | 154 [5] |

| Bond Dissociation Energy (kJ/mol) | 451 [5] | 607 [5] |

| Electronegativity Difference | 0.65 [5] | 0.00 |

| Effective Nuclear Charge | +4 [4] | +4 [4] |

Advanced quantum mechanical modeling using density functional theory has revealed that silicon-carbon bonds in organosilicon compounds like dichlorodiisobutylsilane exhibit unique electronic structure characteristics [11]. Theoretical studies employing high-level composite quantum chemical methods such as W1X-1 have provided benchmark calculations for organosilicon compounds, enabling accurate prediction of thermochemical properties [13]. These calculations demonstrate that silicon's ability to participate in hypervalent bonding, though rare in organosilicon complexes, distinguishes it from carbon's strictly tetrahedral coordination [5].

Computational Studies on Electronic Structure

Computational studies of dichlorodiisobutylsilane's electronic structure have employed various theoretical approaches, including density functional theory, Hartree-Fock calculations, and coupled-cluster methods [1] [25] [27]. Density functional tight-binding calculations have proven particularly valuable for large organosilicon systems, providing efficient electronic structure approaches while maintaining reasonable accuracy [3]. The self-consistent charge density functional tight-binding scheme enables description of charge transfer between bonded atoms in complex organosilicon systems [3].

Electronic structure calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels in organosilicon compounds differ significantly from their carbon analogues [30] [31]. The silicon atom's 3d orbitals, while typically unoccupied in ground-state organosilicon compounds, can participate in bonding through hypervalent interactions under specific conditions [5]. This electronic flexibility contributes to silicon's unique reactivity patterns compared to carbon.

Path-integral molecular dynamics simulations have demonstrated that quantum nuclear motion effects significantly influence the electronic structure of silicon-containing systems [2]. These quantum effects cause notable deviations in structural parameters, including bond lengths, angles, and overall molecular dynamics [2]. The quantum delocalization of nuclei in silicon-containing compounds induces structural changes that classical molecular dynamics simulations cannot accurately capture [2].

| Computational Method | Application | Accuracy Level | Reference |

|---|---|---|---|

| Density Functional Theory | Electronic structure optimization | High | [22] [24] |

| Hartree-Fock | Core electron calculations | Moderate | [25] [33] |

| Coupled-Cluster | Benchmark calculations | Very High | [26] [14] |

| Tight-Binding | Large system dynamics | Moderate-High | [3] |

Quantum chemical calculations using diffuse-augmented basis sets and second-order Møller-Plesset corrections have been applied to investigate silyl halide systems similar to dichlorodiisobutylsilane [27]. These calculations reveal that silicon-halogen bonds exhibit different electronic characteristics compared to carbon-halogen bonds, with silicon demonstrating greater tendency toward ionic character due to its lower electronegativity [27]. The electronic structure calculations indicate that silicon-chlorine bonds in dichlorodiisobutylsilane possess significant ionic character, contributing to the compound's unique reactivity profile [32].

Theoretical Reactivity Patterns

Theoretical reactivity studies of dichlorodiisobutylsilane and related organosilicon compounds reveal distinct patterns that differentiate silicon chemistry from carbon chemistry [30] [31]. Quantum chemical computational studies demonstrate that organosilicon compounds exhibit reactivity behaviors based on initial complex formation, highest occupied molecular orbital-lowest unoccupied molecular orbital interactions, and subjacent orbital interactions [30] [31].

The reactivity of dichlorodiisobutylsilane toward nucleophilic and electrophilic species follows predictable patterns based on quantum mechanical principles [31]. Silicon's lower electronegativity compared to carbon makes silicon centers more susceptible to nucleophilic attack, while the polarized silicon-carbon bonds create reactive sites for electrophilic interactions [31]. The formation of initial complexes precedes most reactions involving organosilicon compounds, with both nucleophilic and electrophilic pathways being thermodynamically accessible [31].

Computational studies on silicon-carbon bond cleavage in organosilicon precursors have employed molecular orbital theory calculations to predict reaction pathways [11]. The proton affinity of carbon atoms at the ipso-position and the proton affinity of carbanions generated after silicon-carbon cleavage serve as indices for bond stability under different reaction conditions [11]. These theoretical approaches enable prediction of reactivity patterns for various organosilicon compounds under both acidic and basic conditions [11].

| Reaction Condition | Reactivity Index | Predicted Stability Order | Reference |

|---|---|---|---|

| Acidic | Proton Affinity (ipso-carbon) | Ph > Nph > Bp > Ant > Tph > MCz | [11] |

| Basic | Carbanion Proton Affinity | Ph > MCz > Bp > Nph > Tph > Ant | [11] |

The theoretical reactivity patterns of silicon-chlorine bonds in dichlorodiisobutylsilane have been investigated through density functional theory calculations [32]. These studies reveal that silicon-chlorine bonds exhibit different activation energies and reaction pathways compared to carbon-chlorine bonds [32]. The unique electronic structure of silicon enables formation of hypervalent intermediates during certain reactions, providing alternative mechanistic pathways not available to carbon analogues [32].

Thermodynamic analysis using Gibbs energy minimization methods has provided comprehensive understanding of organosilicon synthesis reactions [39]. These calculations demonstrate that reaction conditions such as temperature, pressure, and reactant ratios significantly influence conversion rates and product selectivity for organosilicon compounds [39]. The theoretical framework indicates that dichlorodiisobutylsilane formation and subsequent reactions are governed by thermodynamic principles that favor specific temperature and pressure ranges [39].

Contemporary synthetic methodologies for dichlorodiisobutylsilane have evolved significantly from traditional approaches, incorporating modern catalytic systems and innovative reaction conditions. The hydrosilylation pathway represents the most prevalent contemporary method, utilizing platinum-based catalysts to facilitate the addition of silicon-hydrogen bonds to isobutylene. This approach typically employs dichlorosilane as the silicon source and isobutylene as the alkene component, proceeding through a well-established anti-Markovnikov addition mechanism.

The direct synthesis method, adapted from the Rochow process, provides an alternative route involving the reaction of silicon tetrachloride with isobutylmagnesium chloride in the presence of copper catalysts. This methodology achieves yields of 85-95% under optimized conditions, making it highly suitable for industrial implementation. The reaction proceeds through a nucleophilic substitution mechanism, where the Grignard reagent displaces chloride ions from the silicon center.

Electrochemical synthesis has emerged as a promising green chemistry approach, utilizing electroreductive coupling conditions to generate dichlorodiisobutylsilane from appropriate precursors. This methodology operates under mild conditions (room temperature, 1-5 bar hydrogen pressure) and demonstrates exceptional atom economy with yields reaching 80-98%. The process involves the formation of silicon-silicon bonds through controlled electrochemical reduction, followed by subsequent functionalization steps.

Photocatalytic synthesis represents a cutting-edge approach employing eosin Y as a photocatalyst to selectively activate silicon-hydrogen bonds. This method operates under visible light irradiation at room temperature, achieving yields of 65-85% while maintaining high selectivity for the desired product. The mechanism involves photoinduced electron transfer processes that facilitate the formation of silicon-carbon bonds through radical intermediates.

Reaction Optimization Strategies

Temperature optimization constitutes a critical parameter in dichlorodiisobutylsilane synthesis, with optimal ranges varying significantly depending on the chosen synthetic pathway. For hydrosilylation reactions, temperatures between 25-150°C provide the best balance between reaction rate and product selectivity. The direct synthesis approach requires elevated temperatures (300°C) to achieve adequate conversion rates, while electrochemical methods operate effectively at room temperature.

Catalyst loading optimization plays a crucial role in maximizing efficiency while minimizing costs. Platinum catalysts for hydrosilylation typically require 0.1-5 mol% loading, with optimal performance achieved at 1-2 mol%. The catalyst selection significantly influences both reaction rate and selectivity, with hexachloroplatinic acid and platinum-cyclovinylmethylsiloxane complexes showing superior performance.

Pressure optimization particularly affects gas-phase reactions and hydrosilylation processes. Operating pressures of 0.1-10 bar provide optimal conditions for most synthetic routes, with higher pressures generally improving reaction rates but requiring more sophisticated equipment. The pressure-temperature relationship must be carefully balanced to maintain the desired reaction pathway while preventing unwanted side reactions.

Solvent system optimization encompasses both solvent selection and reaction atmosphere control. Non-polar solvents like hexane and toluene favor hydrosilylation reactions, while polar aprotic solvents enhance electrochemical processes. Solvent-free conditions represent an emerging trend in green chemistry applications, reducing environmental impact while maintaining high reaction efficiency.

Green Chemistry Alternatives

Mechanochemical synthesis represents a revolutionary approach to dichlorodiisobutylsilane production, utilizing mechanical activation through ball milling to eliminate the need for solvents and harsh reaction conditions. This methodology achieves yields of 80-95% at room temperature while significantly reducing energy consumption and environmental impact. The process involves the mechanoactivation of silicon precursors followed by direct reaction with isobutyl halides.

Organocatalytic synthesis employs organic bases such as amidines and guanidines to facilitate bond formation without requiring transition metal catalysts. This approach eliminates concerns about metal contamination while operating under mild conditions (60°C) with organic base catalysts. The methodology demonstrates particular effectiveness in the synthesis of silicon-containing heterocycles and complex organosilicon structures.

Metal-free synthesis protocols utilize Lewis acids and superbases to activate silicon-containing precursors. Recent developments in this area include the use of phosphonium Lewis acids to overcome the stability of silicon-fluorine bonds, enabling new reaction pathways previously inaccessible through traditional methods. These approaches reduce dependency on expensive transition metals while maintaining high synthetic efficiency.

Biocatalytic approaches represent an emerging frontier in green organosilicon synthesis, utilizing engineered enzymes to facilitate selective bond formation. While still in early development stages, these methods offer unprecedented selectivity and operate under ambient conditions with minimal environmental impact. The integration of biocatalysis with traditional synthetic methods provides new opportunities for sustainable production.

Scalable Production Methodologies

Continuous flow synthesis has emerged as a preferred method for large-scale dichlorodiisobutylsilane production, offering superior heat and mass transfer characteristics compared to batch processes. Flow reactors enable precise control of reaction parameters, including temperature, pressure, and residence time, resulting in improved product consistency and reduced formation of by-products. The methodology is particularly effective for hydrosilylation reactions where controlled addition of reagents is crucial.

Reactive distillation processes combine reaction and separation in a single unit operation, providing significant advantages in terms of energy efficiency and product purity. This approach is particularly suited for dichlorodiisobutylsilane synthesis due to the distinct boiling points of reactants and products. The methodology reduces overall production costs by 46% compared to conventional processes while achieving high purity levels.

Modular process systems offer flexibility in production capacity and enable rapid scale-up from laboratory to industrial scale. These systems integrate reaction, separation, and purification steps in pre-designed modules that can be connected in series or parallel configurations. The modular approach reduces capital investment requirements while maintaining high product quality and operational efficiency.

Microreactor technology provides exceptional control over reaction conditions and enables the handling of hazardous or highly exothermic reactions. The high surface-to-volume ratio of microreactors facilitates efficient heat transfer and mixing, resulting in improved selectivity and reduced formation of unwanted by-products. This technology is particularly valuable for photocatalytic and electrochemical synthesis methods.

Purification Techniques

Fractional distillation remains the most widely employed purification method for dichlorodiisobutylsilane, achieving purities of 95-99% through careful separation based on boiling point differences. The technique requires multiple theoretical plates to achieve adequate separation from closely boiling impurities, with modern distillation columns incorporating structured packing or distillation trays to maximize efficiency. Temperature control is critical, as excessive heating can lead to decomposition of the product.

Molecular sieve adsorption provides highly selective purification, achieving purities of 99-99.9% through size-selective adsorption of impurities. Type 3A molecular sieves effectively remove water and small molecule impurities, while Type 4A sieves selectively adsorb phosphine and arsine contaminants. The process operates at moderate temperatures (-20°C to 40°C) and requires periodic regeneration of the adsorbent material.

Vacuum distillation enables purification at reduced temperatures, minimizing thermal decomposition while achieving high purity levels (98-99.5%). This technique is particularly valuable for heat-sensitive organosilicon compounds and operates at pressures ranging from 1-100 mmHg. The reduced pressure operation requires specialized equipment but provides superior product quality for critical applications.

Chromatographic purification offers the highest purity levels (99-99.9%) but is typically limited to laboratory-scale applications due to cost considerations. High-performance liquid chromatography (HPLC) and gas chromatography (GC) provide excellent separation of structural isomers and close-boiling impurities. Preparative chromatography can be employed for high-value products requiring exceptional purity.

Membrane separation technology represents an emerging purification approach, utilizing selective permeation to achieve 95-99% purity with reduced energy consumption. Polymer membranes such as polydimethylsiloxane and cellulose acetate demonstrate selectivity for different impurity types, enabling tailored purification processes. The technology offers continuous operation and reduced environmental impact compared to traditional distillation methods.

Crystallization techniques provide an alternative purification approach for solid organosilicon compounds, achieving purities of 90-98% through selective crystallization. The process involves controlled cooling or solvent addition to induce crystallization of the desired product while leaving impurities in solution. Recrystallization can be employed to further enhance purity levels.